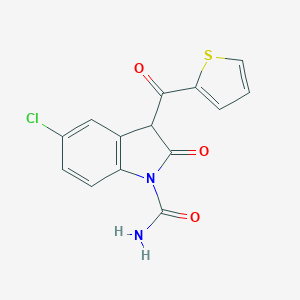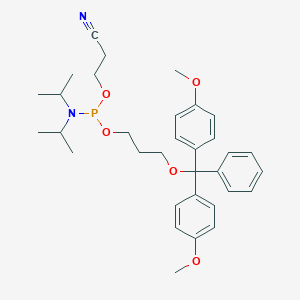
5-alpha-Androstan-17-one, 3-alpha-acetoxy-16-beta-pipecolinio-2-beta-piperidino-, bromide
概要
説明
メグルミン・メトリゾアートは、主に医療画像診断における造影剤として使用される化合物です。メグルミンとメトリゾ酸との組み合わせによって形成される塩です。この化合物は高浸透圧で知られており、アレルギー反応のリスクが高くなる可能性があります。 しかしながら、特に血管造影において、さまざまな診断手順で広く使用されてきました .
準備方法
合成経路と反応条件
メグルミン・メトリゾアートの合成は、メトリゾ酸とメグルミンとの反応を伴います。メトリゾ酸は、まず3,5-ジアミノ-2,4,6-トリヨード安息香酸のヨウ素化によって調製されます。 このヨウ素化された化合物は、次に制御された条件下でメグルミンと反応して、最終生成物のメグルミン・メトリゾアートを形成します .
工業生産方法
工業設定では、メグルミン・メトリゾアートの生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、最終生成物の高収率と純度を確保するために最適化されています。 このプロセスには、目的の品質を達成するために、温度、pH、および反応時間の注意深い制御が含まれます .
化学反応の分析
反応の種類
メグルミン・メトリゾアートは、その構造中にヨウ素原子が存在するため、主に置換反応を起こします。 これらの反応は、特定の条件下で、ヨウ素原子を他の官能基で置換することを伴う場合があります .
一般的な試薬と条件
メグルミン・メトリゾアートを含む反応で使用される一般的な試薬には、チオ硫酸ナトリウムなどの還元剤と、過酸化水素などの酸化剤が含まれます。 反応は、通常、目的の結果を確保するために、制御された温度とpH条件下で行われます .
生成される主な生成物
メグルミン・メトリゾアートの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ヨウ素原子の還元は、脱ヨウ素化誘導体の形成につながる可能性があり、一方、酸化反応は、ヨウ素化副生成物を生成する可能性があります .
科学的研究の応用
メグルミン・メトリゾアートは、科学研究において幅広い用途を持っています。化学においては、さまざまな分析技術の試薬として使用されます。生物学においては、画像研究における造影剤として、生物学的構造とプロセスを可視化するために使用されます。医学においては、血管造影などの診断手順で使用され、血管の視認性を高めます。 さらに、製薬業界で新しい診断薬の開発に役立っています .
作用機序
メグルミン・メトリゾアートの作用機序は、ヨウ素原子が存在するため、X線を吸収する能力を伴います。体内へ注射されると、X線画像における血管や他の構造の造影を強化します。この化合物は、体内の組織や体液と相互作用し、ターゲット領域を明確に可視化します。 その作用に関与する分子標的と経路は、主に、特定の生化学的相互作用ではなく、物理的特性に関連しています .
類似の化合物との比較
類似の化合物
メトリザミド: 化学的特性は異なりますが、同様の用途を持つ別の造影剤です。
イオヘキソール: 非イオン性造影剤であり、その浸透圧が低く、アレルギー反応のリスクが低いことから、メグルミン・メトリゾアートと比較されることが多いです
独自性
メグルミン・メトリゾアートは、その高浸透圧が独特です。これは、画像研究において優れた造影効果をもたらしますが、同時に、副作用のリスクも高くなります。 メグルミンとメトリゾ酸の組み合わせにより、他の造影剤とは異なる化学的特性がもたらされます .
類似化合物との比較
Similar Compounds
Metrizamide: Another contrast medium with similar applications but different chemical properties.
Iohexol: A nonionic contrast medium that is often compared with meglumine metrizoate due to its lower osmolality and reduced risk of allergic reactions
Uniqueness
Meglumine metrizoate is unique in its high osmolality, which provides excellent contrast in imaging studies but also poses a higher risk of adverse reactions. Its combination of meglumine and metrizoic acid gives it distinct chemical properties that differentiate it from other contrast media .
特性
IUPAC Name |
[(2S,3S,5S,10S,13S,16S)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-29H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24?,25?,26?,27-,28-,29-,31-,32-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJLDTOFIAZONV-VLENUTSUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5=O)[N+]6(CCCCC6)C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CCC3C([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5(C3C[C@@H](C5=O)[N+]6(CCCCC6)C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964796 | |
| Record name | 3-(Acetyloxy)-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-(piperidin-1-yl)androstane bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50587-93-4 | |
| Record name | Piperidinium, 1-(3-alpha-acetoxy-17-oxo-2-beta-piperidino-5-alpha-androstan-16-beta-yl)-1-methyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050587934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Acetyloxy)-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-(piperidin-1-yl)androstane bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide](/img/structure/B27498.png)






